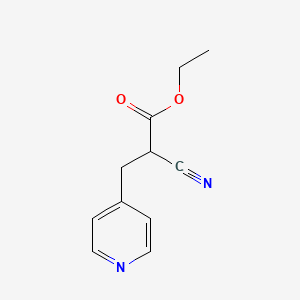

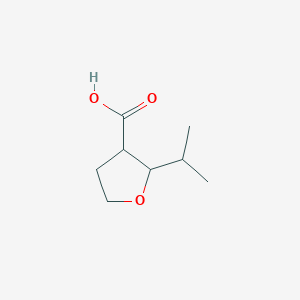

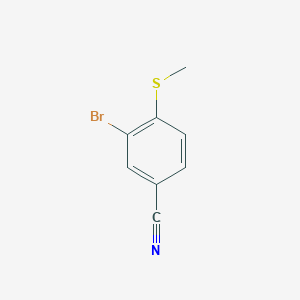

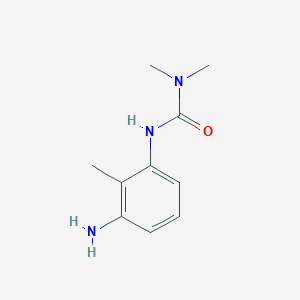

胺 CAS No. 1506414-62-5](/img/structure/B1380250.png)

[(4-溴-2,6-二氟苯基)甲基](乙基)胺

描述

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and characterization of the product .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc .科学研究应用

铜催化的胺的 N-甲酰化

在铜催化的胺的 N-甲酰化中,使用溴二氟乙酸乙酯作为 N-甲酰化试剂,证明了溴和二氟取代的化合物在促进 N-甲酰化反应中的效用。该过程允许从各种胺(包括伯胺、仲胺、环胺、芳胺和脂肪胺)中有效生产 N-甲酰胺,产率中等到非常好 (肖芳李等,2018 年).

胺化反应

涉及杂环卤代化合物与亲核试剂的研究表明了此类化合物在胺化反应中的多功能性。这些反应不仅导致氨基化合物的形成,还可能涉及导致环改性的转化,表明了创建不同杂环结构的潜力 (H. Plas 等人,2010 年).

金属配合物的配体合成

空间位阻大的亚氨基吡啶配体已经合成,展示了溴和二氟取代化合物在为金属络合创建配体中的作用。这些配体通过一系列缩合和偶联反应,展示了它们在乙烯聚合和低聚过程中应用,突出了它们在催化中的重要性 (T. Irrgang 等人,2007 年).

亲电胺化

已经研究了二溴吡啶与液氨中的钾酰胺的亲电胺化,进一步说明了溴和二氟取代化合物的化学多功能性。此类反应强调了该化合物在亲核取代反应中生成二氨基吡啶或相关结构中的作用 (J. Streef 等人,2010 年).

作用机制

Target of Action

It’s structurally similar to azobenzenes , which are known to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

It’s structurally related to azobenzenes , which are known to undergo photoisomerization . This process involves a rapid change from trans to cis configuration upon exposure to light, which can trigger various biological responses .

Biochemical Pathways

Given its structural similarity to azobenzenes , it may influence pathways related to light-responsive biological processes

Result of Action

Its structural similarity to azobenzenes suggests that it may exhibit photoactive properties . In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for ortho-fluoroazobenzene . This suggests that the compound may undergo structural changes in response to light, potentially influencing cellular processes .

Action Environment

The action of (4-Bromo-2,6-difluorophenyl)methylamine may be influenced by various environmental factors. For instance, the compound’s photoactivity suggests that light exposure could significantly affect its behavior . Additionally, the compound’s crystalline state appears to inhibit photo-induced structural reorganization , suggesting that the physical environment could also play a role in modulating its activity.

安全和危害

未来方向

属性

IUPAC Name |

N-[(4-bromo-2,6-difluorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF2N/c1-2-13-5-7-8(11)3-6(10)4-9(7)12/h3-4,13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFJPESKMWECOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。